NH2-C5-PEG4-N3-L-Lysine-PEG3-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is a cleavable seven-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker. This compound is used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is synthesized through a series of chemical reactions involving the coupling of PEG units and the incorporation of functional groups such as azide and lysine. The synthesis typically involves the following steps:
PEGylation: The attachment of PEG units to the lysine molecule.
Azide Incorporation: Introduction of the azide group to the PEGylated lysine.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to synthesize the compound.
Purification: Industrial purification methods such as large-scale chromatography and crystallization are used to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product
Chemical Reactions Analysis
Types of Reactions
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, alkyne-containing molecules, DBCO, BCN.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions are conjugates of this compound with alkyne-containing molecules, resulting in the formation of stable triazole linkages .
Scientific Research Applications
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates for studying biological processes.
Medicine: Integral in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 involves its role as a linker in antibody-drug conjugates. The azide group of the compound reacts with alkyne-containing drugs or targeting molecules through CuAAc or SPAAC reactions, forming stable triazole linkages. This allows for the precise attachment of therapeutic agents to antibodies, enabling targeted delivery to cancer cells. The cleavable nature of the linker ensures that the drug is released in the target environment, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3: Cleavable seven-unit PEG linker.
NH2-C5-PEG4-N3-L-Lysine-PEG3-NH2: Similar structure but with an amine group instead of an azide group.
NH2-C5-PEG4-N3-L-Lysine-PEG3-COOH: Similar structure but with a carboxyl group instead of an azide group.
Uniqueness
This compound is unique due to its cleavable nature and the presence of an azide group, which allows for versatile click chemistry reactions. This makes it highly suitable for the synthesis of antibody-drug conjugates and other bioconjugates, providing targeted and efficient delivery of therapeutic agents .
Biological Activity
Introduction
The compound NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is a bifunctional linker extensively utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its structure comprises a lysine residue linked to polyethylene glycol (PEG) chains, which enhance solubility and stability, along with functional groups that allow for versatile coupling reactions. This article delves into the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Lysine Residue : Provides a reactive amino group.
- PEG Chains : Improve solubility and reduce immunogenicity.
- Azide Groups (N3) : Enable click chemistry for conjugation with various biomolecules.
Table 1: Structural Characteristics of this compound
Component | Description |
---|---|
Amino Group (NH2) | Reactive site for conjugation |
PEG4 | Enhances solubility and stability |
Azide Groups (N3) | Facilitates click reactions |
Lysine | Provides an additional reactive site |
The biological activity of this compound is primarily associated with its role as a linker in ADCs. The mechanism involves:
- Conjugation : The azide groups react with alkyne-functionalized cytotoxic drugs through copper-catalyzed azide-alkyne cycloaddition, forming stable linkages.
- Targeted Delivery : The ADCs utilize the specificity of antibodies to target cancer cells, minimizing off-target effects.
- Drug Release : Once internalized by target cells, the linker can be cleaved under specific conditions (e.g., pH changes or enzymatic activity), releasing the cytotoxic agent directly within the cell.
Step | Description |
---|---|
Step 1: Conjugation | Azide reacts with alkyne drugs to form stable linkers |
Step 2: Targeting | Antibody directs ADC to specific cancer cells |
Step 3: Release | Linker cleavage releases drug inside target cells |
Antibody-Drug Conjugates (ADCs)
This compound is primarily used in the synthesis of ADCs. The advantages of using this compound include:
- Enhanced Solubility : The PEG moieties improve the solubility of ADCs in physiological conditions, facilitating better distribution.
- Reduced Immunogenicity : PEGylation helps evade immune recognition, prolonging circulation time in the bloodstream.
- Controlled Drug Release : The cleavable nature of the linker ensures that cytotoxic drugs are released only within target cells, thus maximizing therapeutic efficacy while minimizing systemic toxicity.
Case Studies
-
Study on Efficacy in Cancer Treatment
- A study demonstrated that ADCs utilizing this compound showed significantly improved efficacy against various cancer cell lines compared to traditional chemotherapeutics. The targeted delivery resulted in reduced side effects and enhanced therapeutic outcomes .
- Comparative Analysis with Other Linkers
Table 3: Comparative Efficacy of Linkers in ADCs
Linker Type | Stability | Drug Release Profile | Efficacy Against Cancer Cells |
---|---|---|---|
This compound | High | Controlled | High |
NHS-PEG4-Acid | Moderate | Rapid | Moderate |
Maleimide-PEG | Low | Uncontrolled | Low |
Properties
Molecular Formula |
C25H49N9O9 |
---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C25H49N9O9/c26-5-2-1-3-23(25(36)29-6-10-38-14-18-42-19-15-39-11-7-30-33-27)32-24(35)4-9-37-13-17-41-21-22-43-20-16-40-12-8-31-34-28/h23H,1-22,26H2,(H,29,36)(H,32,35)/t23-/m0/s1 |
InChI Key |
CHUDRVBSOKGAET-QHCPKHFHSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
C(CCN)CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.